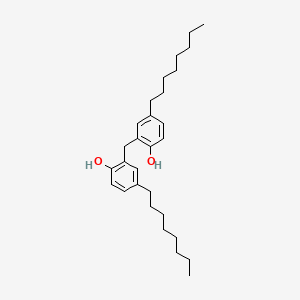
2,2'-Methylene-bis(4-octylphenol)
货号 B8551786
分子量: 424.7 g/mol
InChI 键: SYVQPYHKGMFXJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05114903
Procedure details


4-hydroxycoumarin; 7-hydroxy-4-methylcoumarin; 2,2'-methylene-bis(4-octylphenol); 4,4'-sulfonyldiphenol; 4,4'-thiobis(6-tertiarybutyl-m-cresol); methyl-p-hydroxybenzoate;






Identifiers


|
REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[CH:3]=1.OC1C=[C:22]2[C:17]([C:18](C)=CC(=O)O2)=[CH:16]C=1.[CH2:26](C1C=C(CCCCCCCC)C=CC=1O)[C:27]1C=C(CCCCCCCC)C=CC=1O.S(C1C=CC(O)=CC=1)([C:60]1C=CC(O)=CC=1)(=O)=O.S(C1[C:88]([CH3:98])=[CH:89][C:90](O)=[C:91]([C:93]([CH3:96])([CH3:95])[CH3:94])C=1)C1C(C)=CC(O)=C(C(C)(C)C)C=1.COC(=O)C1C=CC(O)=CC=1>>[CH2:2]([C:11]1[CH:10]=[C:9]([CH2:26][CH3:27])[CH:8]=[C:7]([C:17]([CH3:22])([CH3:18])[CH3:16])[C:6]=1[OH:5])[C:3]1[CH:60]=[C:89]([CH2:88][CH3:98])[CH:90]=[C:91]([C:93]([CH3:94])([CH3:95])[CH3:96])[C:4]=1[OH:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(OC2=CC=CC=C12)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C2C(=CC(OC2=C1)=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=C(C=CC(=C1)CCCCCCCC)O)C1=C(C=CC(=C1)CCCCCCCC)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(C=1C(=CC(=C(C1)C(C)(C)C)O)C)C=1C(=CC(=C(C1)C(C)(C)C)O)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC=C(C=C1)O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=C(C(=CC(=C1)CC)C(C)(C)C)O)C1=C(C(=CC(=C1)CC)C(C)(C)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
